molecular formula C12H20ClNO3 B1382494 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride CAS No. 1803584-76-0

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride

Cat. No.: B1382494
CAS No.: 1803584-76-0
M. Wt: 261.74 g/mol
InChI Key: JRHGLQHFVKEBJL-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an amino group, a dimethoxyphenyl group, and a methylpropanol moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride typically involves multi-step organic reactions One common method starts with the alkylation of 3,4-dimethoxybenzaldehyde with a suitable alkylating agent to introduce the methylpropanol group This is followed by the reduction of the resulting intermediate to form the corresponding alcohol

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are crucial to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, and other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Amino-3-(3,4-dimethoxyphenyl)-2-propanol: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but has a simpler structure, affecting its reactivity and applications.

    1-Amino-2-methyl-3-phenylpropan-2-ol: Similar backbone but with different substituents, resulting in unique properties.

Uniqueness: 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHGLQHFVKEBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
Reactant of Route 2
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
Reactant of Route 3
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
Reactant of Route 4
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
Reactant of Route 5
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride
Reactant of Route 6
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride

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